5-Aminopyridazine-3-carbonitrile
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Overview
Description
5-Aminopyridazine-3-carbonitrile is a heterocyclic compound featuring a pyridazine ring with an amino group at the 5-position and a cyano group at the 3-position. Pyridazine derivatives, including this compound, are known for their diverse biological activities and applications in medicinal chemistry, agrochemicals, and material science .
Mechanism of Action
Target of Action
5-Aminopyridazine-3-carbonitrile is a derivative of pyridazine, a heterocycle that contains two adjacent nitrogen atoms . Pyridazine derivatives have been shown to interact with a range of biological targets and physiological effects . .
Mode of Action
It’s known that pyridazine derivatives can exhibit a wide range of pharmacological activities . For instance, some pyridazinone derivatives (a category of pyridazine) have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazine derivatives have been shown to affect a variety of biological processes, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Result of Action
Pyridazine derivatives have been associated with a wide range of pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminopyridazine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Aminopyridazine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides under oxidative conditions.
Reduction: Reduction of the cyano group to amine or other functional groups.
Substitution: Nucleophilic substitution reactions at the amino or cyano positions.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed:
- Oxidized derivatives
- Reduced amines or other functionalized compounds
- Substituted pyridazine derivatives
Scientific Research Applications
5-Aminopyridazine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals, dyes, and advanced materials.
Comparison with Similar Compounds
- Pyridazine
- Pyridazinone
- 5-Aminopyridazine
- 3-Cyanopyridazine
Comparison: 5-Aminopyridazine-3-carbonitrile is unique due to the presence of both amino and cyano groups on the pyridazine ring, which imparts distinct chemical reactivity and biological activity. Compared to pyridazine and pyridazinone, it offers enhanced versatility in synthetic applications and potential for diverse pharmacological effects .
Properties
IUPAC Name |
5-aminopyridazine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c6-2-5-1-4(7)3-8-9-5/h1,3H,(H2,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUPAJTUSWPCPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN=C1C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2092024-09-2 |
Source
|
Record name | 5-aminopyridazine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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